molecular formula C6H3F9O6Y B1630765 Yttrium trifluoroacetate

Yttrium trifluoroacetate

Número de catálogo: B1630765
Peso molecular: 430.98 g/mol
Clave InChI: RXUSTVIGZPRAQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yttrium trifluoroacetate is a useful research compound. Its molecular formula is C6H3F9O6Y and its molecular weight is 430.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Functional Materials

Yttrium Oxyfluoride (YOF) Synthesis

Yttrium trifluoroacetate serves as a precursor for synthesizing yttrium oxyfluoride (YOF), which is utilized in optical materials and solar cell applications. The synthesis process involves hydrothermal and pyrolysis methods, where Y(TFA)₃ decomposes to form YOF at elevated temperatures. The crystalline structure of YOF exhibits low phonon energy, making it suitable for photonic applications due to reduced multiphoton quenching effects .

Table 1: Synthesis Conditions for YOF from Y(TFA)₃

MethodTemperature (°C)Resulting Phase
Hydrothermal700Amorphous YF₃
Hydrothermal900Rhombohedral YOF
Pyrolysis700Orthorhombic YF₃
Pyrolysis900Pure YOF

Thermal Decomposition Studies

This compound undergoes thermal decomposition, which has been extensively studied to understand its behavior under varying conditions. The decomposition process involves the release of trifluoroacetic acid and the formation of yttria (Y₂O₃) and yttrium fluoride (YF₃). This reaction pathway is crucial for developing advanced materials with specific properties.

Case Study: Thermal Analysis of Y(TFA)₃ Thin Films

In a study examining the thermal decomposition of this compound thin films, it was found that the films exhibited a lower temperature for the formation of yttria compared to bulk powders. This suggests that thin film deposition techniques could be optimized for producing high-purity yttria at lower energy costs .

Table 2: Thermal Decomposition Temperatures

MaterialInitial Decomposition Temp (°C)Final Product
Y(TFA)₃ Powder~350YF₃
Y(TFA)₃ Thin Film~200Y₂O₃

Applications in Superconductors

This compound is critical in the chemical solution deposition (CSD) methods used to synthesize high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO). The compound's hygroscopic nature necessitates careful handling to maintain stability during processing. Studies have shown that using Y(TFA)₃ as a precursor allows for better control over the stoichiometry of the resulting superconducting films, enhancing their electrical properties .

Characterization Techniques

The characterization of materials derived from this compound typically employs techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and infrared spectroscopy (IR). These techniques help elucidate the structural and morphological properties of the synthesized materials.

Case Study: Structural Analysis Using XRD

In one study, XRD was utilized to analyze the crystalline phases formed during the thermal decomposition of Y(TFA)₃. The results indicated a clear transition from amorphous structures to well-defined crystalline phases at specific temperatures, confirming the effectiveness of thermal treatment in achieving desired material properties .

Análisis De Reacciones Químicas

Dehydration and Initial Breakdown

The thermal decomposition begins with dehydration (25–200°C), releasing bound water molecules . Above 200°C, organic ligand decomposition dominates:

Key Steps :

  • Decarboxylation : Trifluoroacetate ligands decompose exothermically (~267°C), releasing volatile species like (CF₃CO)₂O, CF₃COF, COF₂, CO₂, and CO .

  • Yttrium Fluoride Formation : At 310°C, rapid carbon removal and YF₃ crystallization occur, accompanied by a 40–50% mass loss .

Conditions :

  • Atmosphere: Inert (Ar) or oxidative (O₂, O₂/H₂O) .

  • Heating Rate: 2–10°C/min .

Intermediate and Final Product Formation

Above 600°C, YF₃ undergoes hydrolysis and oxidation:

StageTemperature (°C)ProcessProductsKey Observations
1630–655YF₃ hydrolysisYOF, Y₇O₆F₉Slow fluorine diffusion controls kinetics
21,000–1,200Fluoride-to-oxide conversionY₂O₃Complete oxidation under O₂; residual YOF in Ar

Evolved Gases : FTIR and MS analyses confirm CF₃COOH, CHF₃, and HF (from side reactions with H₂O or quartz) .

Water-Mediated Transformations

In humid environments, Y(CF₃COO)₃ reacts with H₂O to form oxyfluorides and oxides:

Reaction :

Y(CF₃COO)3+H2O630655CY2O3+YOF+Y7O6F9+HF+CO2\text{Y(CF₃COO)}_3 + \text{H}_2\text{O} \xrightarrow{630–655^\circ \text{C}} \text{Y}_2\text{O}_3 + \text{YOF} + \text{Y}_7\text{O}_6\text{F}_9 + \text{HF} \uparrow + \text{CO}_2 \uparrow

Factors Influencing Products :

  • H₂O Partial Pressure : >0.002% H₂O accelerates Y₂O₃ formation .

  • Substrate Interaction : Silica substrates promote SiF₄ formation .

Role of Oxygen and Water Vapor

AtmosphereDecomposition RateFinal Product Morphology
Dry ArSlower kineticsPorous Y₂O₃ aggregates
O₂ (20%)Faster YF₃ → Y₂O₃ conversionDense, spherical particles
O₂ + H₂OComplete hydrolysis at 655°CY₂O₃ with minimal porosity

Mechanistic Insight :

  • Low O₂ (<0.02%) delays oxidation, favoring YOF intermediates .

  • H₂O enhances HF evolution, reducing fluorine content in residues .

Dysprosium Trifluoroacetate vs. Yttrium Analogue

ParameterY(CF₃COO)₃Dy(CF₃COO)₃
Dehydration Onset25°C30°C
YF₃/DyF₃ Formation267°C233°C
Oxide Formation1,200°C1,450°C
Key Byproduct(CF₃CO)₂OCF₃COF

Proposed Decomposition Pathway

  • Ligand Decomposition :

    Y(CF₃COO)3YF3+(CF3CO)2O+CO+CO2\text{Y(CF₃COO)}_3 \rightarrow \text{YF}_3 + (\text{CF}_3\text{CO})_2\text{O} + \text{CO} + \text{CO}_2
  • Hydrolysis of (CF₃CO)₂O :

    (CF3CO)2O+H2O2CF3COOHCHF3+HF+CO2(\text{CF}_3\text{CO})_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CF}_3\text{COOH} \rightarrow \text{CHF}_3 + \text{HF} + \text{CO}_2

Side Reactions :

  • CF₃COF + H₂O → CF₃COOH + HF .

  • SiO₂ + 4HF → SiF₄ + 2H₂O (in quartz reactors) .

Industrial and Research Implications

  • Thin-Film Synthesis : Lower decomposition temperatures in films (~200°C) enable energy-efficient Y₂O₃ production .

  • Superconductors : Controlled YBCO film growth relies on minimizing porosity during Y(CF₃COO)₃ pyrolysis .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Yttrium trifluoroacetate and characterizing its purity?

this compound is typically synthesized by reacting yttrium salts (e.g., yttrium nitrate or acetate) with trifluoroacetic acid (TFA) under controlled conditions, often in anhydrous solvents like 1-butanol or propionic acid . Characterization of purity involves:

  • Elemental analysis (e.g., ICP-MS) to confirm stoichiometry.
  • FTIR spectroscopy to identify vibrational modes of the trifluoroacetate ligand (e.g., asymmetric C=O stretching at ~1670 cm⁻¹ and CF₃ bending at ~730 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to monitor residual impurities and hydration states .

Q. How is this compound used as a precursor in nanoparticle synthesis?

this compound serves as a precursor for synthesizing upconversion nanoparticles (UCNPs) and superconducting films. A common protocol involves:

  • Thermal decomposition : Heating the precursor in oleylamine at ~300°C under inert gas to form NaYF₄:Yb,Er/Tm nanoparticles. Adjusting shell thickness by sequential injection of precursor solutions enhances luminescence efficiency .
  • Solution deposition : For YBCO superconducting films, inkjet printing of low-fluorine solutions (this compound mixed with Ba/Cu precursors) followed by pyrolysis and annealing under controlled oxygen atmospheres .

Q. What analytical techniques are recommended for studying the thermal decomposition of this compound?

Key techniques include:

  • In situ FTIR spectroscopy : Tracks ligand decomposition (e.g., loss of CF₃ groups at ~1200–1100 cm⁻¹) and intermediate formation .
  • TGA-DSC : Identifies mass loss stages (e.g., dehydration at 150–210°C, ligand oxidation at 210–260°C) and exothermic/endothermic transitions .
  • Mass spectrometry (MS) : Detects gaseous byproducts like CO₂, CF₃ radicals, and fluorinated hydrocarbons .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound, and how can conflicting data from different studies be resolved?

Decomposition occurs in stages:

Dehydration (150–210°C): Loss of coordinated water.

Ligand oxidation (210–260°C): Trifluoroacetate ligands decompose into CO₂, CF₃ radicals, and fluorides.

Oxide formation (>500°C): Yttria (Y₂O₃) crystallizes .
Conflicting data on intermediate phases (e.g., YOF vs. Y₂O₃) arise from varying atmospheric conditions (e.g., O₂ vs. inert gas). To resolve discrepancies:

  • Use combined TGA-MS/FTIR to correlate mass loss with gas evolution .
  • Validate with XRD to identify crystalline intermediates .

Q. How can reaction parameters be optimized when using this compound in the TFA-CSD route for superconducting films?

Critical parameters include:

  • Precursor stoichiometry : A 1:2:3 molar ratio (Y:Ba:Cu) minimizes secondary phases like BaCO₃ .
  • Pyrolysis conditions : Slow heating (1–2°C/min) in humid O₂ promotes homogeneous fluoride-to-oxide conversion .
  • Annealing : Post-pyrolysis treatment at 800–820°C under low pO₂ (~10⁻⁴ atm) ensures optimal YBCO crystallinity .

Q. What are the challenges in differentiating decomposition products of trifluoroacetate versus acetate ligands, and how can these be addressed?

Trifluoroacetate and acetate decomposition pathways overlap (e.g., CO₂ release), but key differences include:

  • CF₃ vs. CH₃ signals : Use XPS or NMR to distinguish fluorine/carbon environments .
  • Selective quenching : Adjust temperature gradients to isolate trifluoroacetate-specific intermediates (e.g., CF₃ radicals detected via EPR ) .
  • Isotopic labeling : Replace acetate with deuterated analogs to track hydrogen/carbon sources in GC-MS .

Q. Data Contradiction Analysis

Discrepancies in decomposition pathways (e.g., YOF vs. Y₂O₃ formation) often stem from:

  • Atmospheric variations : Moisture accelerates fluoride hydrolysis, favoring Y₂O₃ .
  • Heating rates : Rapid heating traps metastable YOF phases .
    To mitigate, standardize conditions and cross-validate with multiple techniques (e.g., Raman spectroscopy for phase identification) .

Propiedades

Fórmula molecular

C6H3F9O6Y

Peso molecular

430.98 g/mol

Nombre IUPAC

2,2,2-trifluoroacetic acid;yttrium

InChI

InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7);

Clave InChI

RXUSTVIGZPRAQZ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y]

SMILES canónico

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y]

Pictogramas

Irritant

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.